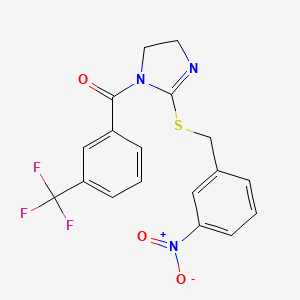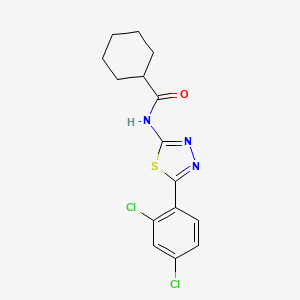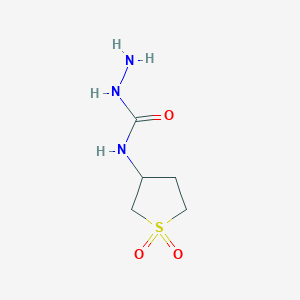
(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial and Antioxidant Studies
- Antimicrobial and Antioxidant Properties : A study by (Rashmi et al., 2014) discusses the synthesis, antimicrobial, antioxidant, and docking studies of certain benzofuran derivatives, which are related to the chemical . The synthesized compounds showed significant antibacterial activity and free radical scavenging activity, indicating their potential in antimicrobial and antioxidant applications.
Luminescence Sensitization
- Luminescence Sensitization : The study by (Viswanathan & Bettencourt-Dias, 2006) evaluates thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers of Eu(III) and Tb(III) luminescence. This research highlights the potential of related compounds in enhancing luminescence properties, which can be useful in optical applications and materials science.
Enzyme Inhibition and Antioxidant Activities
- Enzyme Inhibition and Antioxidant Activities : A study by (Satheesh et al., 2017) on aminothiazoles shows their application in enzyme inhibition and antioxidant activities. These compounds demonstrate significant activity against enzymes like α-glucosidase and α-amylase, as well as strong antioxidant properties, suggesting potential therapeutic applications.
Catalysis in Chemical Reactions
- Catalysis in C-N Bond Formation : The research by (Donthireddy et al., 2020) illustrates the use of imidazol-2-ylidene in the development of ruthenium(II)-based catalysts for C-N bond formation. This highlights the role of similar compounds in facilitating chemical reactions, particularly in the field of organic synthesis.
Antibacterial Activities and ADME Studies
- Antibacterial Properties and ADME Analysis : In the study conducted by (Chandra et al., 2020), novel 1-(aryl)-2-(1H-imidazol-1-yl)methanones were synthesized and tested for antibacterial properties. This research also included ADME (Absorption, Distribution, Metabolism, and Excretion) studies, indicating the pharmaceutical potential of these compounds.
Photophysical and Electrochemical Studies
- Photophysical and Electrochemical Properties : The paper by (Miura et al., 1993) discusses the synthesis of poly(1,3-phenyleneethynylene) with pendant nitronyl nitroxide radicals. The study of these polymers' solubility, molecular weights, and spin concentrations can inform the development of materials with specific photophysical and electrochemical properties.
Safety and Hazards
properties
IUPAC Name |
[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)14-5-2-4-13(10-14)16(25)23-8-7-22-17(23)28-11-12-3-1-6-15(9-12)24(26)27/h1-6,9-10H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFCBORHGJNRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2510225.png)

![4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2510230.png)
![1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2510232.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2510234.png)
![2-Methyl-5-[(4-methylphenoxy)methyl]pyrazol-3-amine](/img/structure/B2510236.png)

![2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2510238.png)
![5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2510240.png)
![Ethyl 5-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate](/img/structure/B2510241.png)
![2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2510242.png)
![(2Z)-N-(3,4-difluorophenyl)-2-{[(2-methylpropanoyl)oxy]imino}-2H-chromene-3-carboxamide](/img/structure/B2510246.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide](/img/structure/B2510248.png)